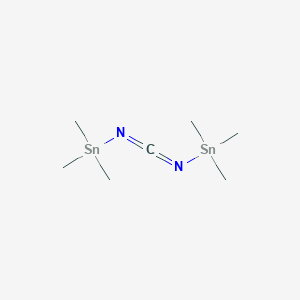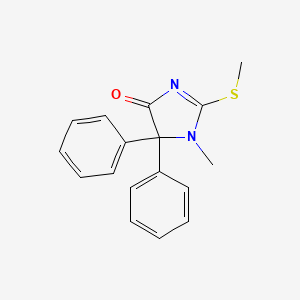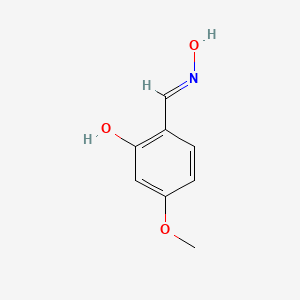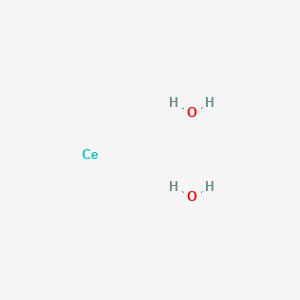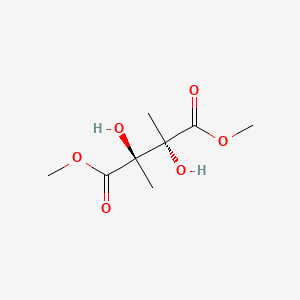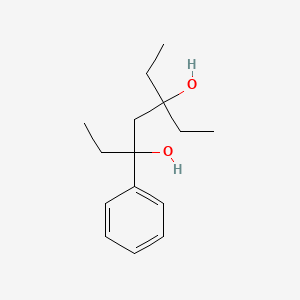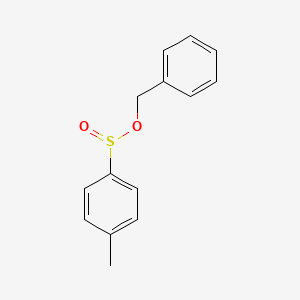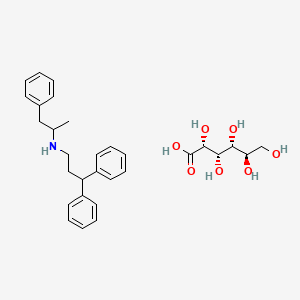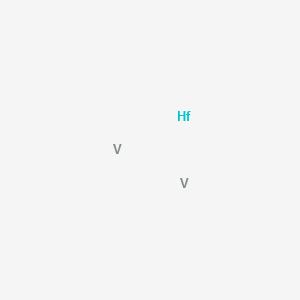
Hafnium--vanadium (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hafnium–vanadium (1/2) is a compound consisting of hafnium and vanadium in a 1:2 ratio. Hafnium is a transition metal known for its high melting point and corrosion resistance, while vanadium is another transition metal known for its ability to form stable compounds with various oxidation states. The combination of these two metals results in a compound with unique properties that are useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Hafnium–vanadium (1/2) can be synthesized through various methods, including:
Direct Combination: This involves heating hafnium and vanadium metals together at high temperatures in an inert atmosphere to form the desired compound.
Chemical Vapor Deposition: This method involves the reaction of hafnium and vanadium halides in a high-temperature environment to produce the compound.
Reduction of Oxides: Hafnium and vanadium oxides can be reduced using a reducing agent such as hydrogen or carbon to form the compound.
Industrial Production Methods
In industrial settings, the production of hafnium–vanadium (1/2) often involves the reduction of mixed oxides or halides of hafnium and vanadium. The process is carried out in high-temperature furnaces under controlled atmospheres to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
Hafnium–vanadium (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of hafnium and vanadium.
Reduction: It can be reduced to its constituent metals using strong reducing agents.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon at high temperatures.
Substitution: Other metal halides or oxides in a high-temperature environment.
Major Products Formed
Oxidation: Hafnium oxide and vanadium oxide.
Reduction: Pure hafnium and vanadium metals.
Substitution: Compounds with substituted metals.
科学研究应用
Hafnium–vanadium (1/2) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions due to its unique properties.
Energy Storage: The compound is used in vanadium redox flow batteries, which are known for their long life and high efficiency.
Material Science: It is used in the development of high-performance materials with enhanced mechanical and thermal properties.
作用机制
The mechanism by which hafnium–vanadium (1/2) exerts its effects involves its ability to undergo redox reactions. The compound can easily switch between different oxidation states, making it an effective catalyst and energy storage material. The molecular targets and pathways involved include the redox pairs of vanadium and the formation of stable oxides of hafnium.
相似化合物的比较
Similar Compounds
Hafnium–zirconium (1/2): Similar in terms of chemical properties due to the lanthanide contraction.
Vanadium–titanium (1/2): Similar in terms of oxidation states and catalytic properties.
Uniqueness
Hafnium–vanadium (1/2) is unique due to its combination of high melting point, corrosion resistance, and ability to form stable compounds with multiple oxidation states. This makes it particularly useful in high-temperature and corrosive environments, as well as in applications requiring stable redox reactions.
属性
CAS 编号 |
12029-31-1 |
|---|---|
分子式 |
HfV2 |
分子量 |
280.37 g/mol |
IUPAC 名称 |
hafnium;vanadium |
InChI |
InChI=1S/Hf.2V |
InChI 键 |
UHOTUEJTVWSSKI-UHFFFAOYSA-N |
规范 SMILES |
[V].[V].[Hf] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


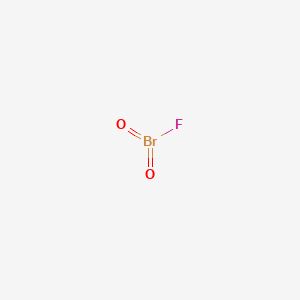

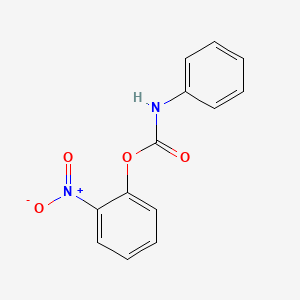
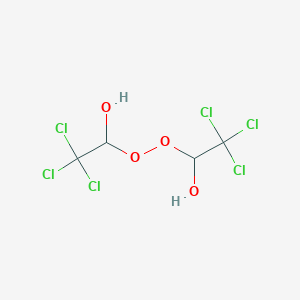
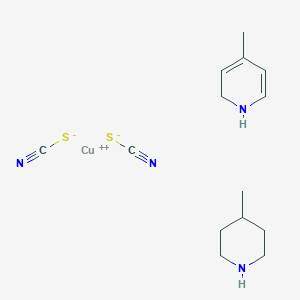
![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)
